molecular formula C36H38N4O6S2 B2797929 4-piperidin-1-ylsulfonyl-N-[4-[4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide CAS No. 392326-76-0

4-piperidin-1-ylsulfonyl-N-[4-[4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide

Cat. No. B2797929
CAS RN: 392326-76-0
M. Wt: 686.84
InChI Key: SIQWSVXMEJPFQT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains multiple functional groups, including a benzamide group, a phenyl group, and a sulfonyl group attached to a piperidine ring . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings . The piperidine ring would likely impart some degree of three-dimensionality to the molecule, and the sulfonyl group could potentially participate in hydrogen bonding interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the piperidine ring and the sulfonyl group . These groups could potentially influence the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of compounds bearing the piperidin-1-ylsulfonyl moiety involves complex chemical processes aimed at exploring their biological activities. For instance, a study by Khalid et al. (2016) involved the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which were evaluated against the butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to determine ligand-BChE binding affinities. This research highlights the potential of these compounds in the development of inhibitors for enzymes relevant in various diseases (Khalid et al., 2016).

Pharmacological Properties

Some derivatives of the piperidin-1-ylsulfonyl benzamide class have been synthesized and evaluated for their pharmacological properties, particularly as selective serotonin 4 (5-HT4) receptor agonists. These compounds have shown promise in accelerating gastric emptying and increasing the frequency of defecation, indicating potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Antimicrobial and Antituberculosis Activity

Compounds with the piperidin-1-ylsulfonyl benzamide moiety have also been evaluated for their antimicrobial and antituberculosis activities. A notable study by Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, demonstrating significant activity against Mycobacterium tuberculosis, highlighting their potential in addressing drug-resistant bacterial infections (Jeankumar et al., 2013).

Anti-Acetylcholinesterase Activity

Investigations into the anti-acetylcholinesterase (anti-AChE) activity of piperidine derivatives revealed compounds that substantially increase activity through structural modifications. These findings are crucial for developing new therapeutic agents for diseases like Alzheimer's, where AChE inhibitors play a significant role in managing symptoms (Sugimoto et al., 1990).

Mechanism of Action

The mechanism of action of this compound is not clear without further information . If this compound has biological activity, it could potentially interact with various biological targets due to the presence of multiple functional groups .

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-[4-[4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O6S2/c41-35(29-11-19-33(20-12-29)47(43,44)39-23-3-1-4-24-39)37-31-15-7-27(8-16-31)28-9-17-32(18-10-28)38-36(42)30-13-21-34(22-14-30)48(45,46)40-25-5-2-6-26-40/h7-22H,1-6,23-26H2,(H,37,41)(H,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQWSVXMEJPFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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